molecular formula C10H15N3O2 B11786359 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786359
M. Wt: 209.24 g/mol
InChI Key: QTNTWJZMEYFZFA-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a bulky 1-methylcyclohexyl substituent at the N1 position of the triazole ring. The methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to other substituents.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(1-methylcyclohexyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-10(5-3-2-4-6-10)13-7-8(9(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15)

InChI Key

QTNTWJZMEYFZFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The most extensively documented method for synthesizing 1-(1-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid involves a two-step sequence starting from 1-(1-methylcyclohexyl)-4,5-dibromo-1H-1,2,3-triazole. The process exploits the reactivity of Grignard reagents to facilitate bromide substitution and subsequent carboxylation via carbon dioxide insertion.

Step 1: Grignard Reaction and Intermediate Formation

The dibromo-triazole precursor is dissolved in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50. The solution is cooled to −78°C–0°C, followed by the dropwise addition of isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF). The Grignard reagent selectively substitutes one bromine atom, yielding 1-(1-methylcyclohexyl)-4-bromo-1H-1,2,3-triazole. After quenching with hydrochloric acid, the intermediate is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Carboxylation and Purification

The brominated intermediate is reacted with carbon dioxide at −10°C for 10–15 minutes, followed by acid work-up to yield a crude mixture of this compound and residual byproducts. Purification involves dissolution in a THF/N,N-dimethylformamide (DMF) mixture, methylation with methyl iodide under basic conditions, and crystallization at −5°C–5°C. Final isolation achieves yields of 49–70%, depending on the substituent’s steric and electronic properties.

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)−78°C to 0°CPrevents side reactions
Grignard Equivalents0.8–1.5 mol/mol substrateEnsures complete substitution
CO₂ Exposure Time10–15 minutesMaximizes carboxylation
Crystallization Temp.−5°C to 5°CEnhances product purity

This method’s scalability is evidenced by its adaptation to diverse substituents, including alkyl, aryl, and heteroaryl groups, with consistent yields. For the 1-methylcyclohexyl variant, steric hindrance from the bulky cyclohexyl group may necessitate extended reaction times or slight molar excesses of Grignard reagent to achieve yields comparable to smaller substituents.

Huisgen Cycloaddition-Based Synthesis

Click Chemistry Approach

An alternative route employs the Huisgen azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by post-functionalization to introduce the carboxylic acid group. While less detailed in available literature, this method offers modularity and compatibility with aqueous conditions.

Triazole Ring Formation

Reaction of a 1-methylcyclohexyl azide with a propiolic acid derivative (e.g., ethyl propiolate) in the presence of a copper(I) catalyst generates the triazole core. The ester group is subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.

Limitations and Challenges

  • Regioselectivity : The Huisgen reaction typically produces a 1,4-disubstituted triazole, requiring precise control to ensure correct positioning of the carboxylic acid group.

  • Functional Group Compatibility : Hydrolysis of the ester intermediate may necessitate harsh conditions, risking decomposition of the 1-methylcyclohexyl moiety.

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodAverage YieldScalabilityKey Advantage
Grignard/CO₂50–70%Industrial-readyHigh purity, minimal byproducts
Huisgen CycloadditionNot reportedLaboratory-scaleModular, mild conditions

Practical Considerations

  • Grignard Method : Requires anhydrous conditions and low temperatures, increasing operational complexity. However, its compatibility with continuous flow reactors enhances industrial viability.

  • Click Chemistry : Ideal for small-scale synthesis but lacks demonstrated scalability for the target compound.

Industrial Production Optimization

Process Intensification Strategies

  • Solvent Selection : Replacing THF with METHF improves safety (higher boiling point) and reduces costs.

  • Catalyst Recycling : Recovery of copper catalysts in the Huisgen method remains a challenge, necessitating further research.

ParameterGrignard MethodHuisgen Method
Solvent ToxicityModerate (THF/METHF)Low (aqueous mixtures)
Energy ConsumptionHigh (cryogenic temps)Moderate (room temp)
Hazardous ReagentsGrignard reagentsCopper catalysts

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. For example, its potential antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Synthesis Method References
This compound 1-Methylcyclohexyl ~209.24* Hypothesized enhanced lipophilicity CuAAC (inferred) N/A
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Cyclohexyl 195.22 Crystalline structure (X-ray data available) CuAAC
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl 204.19 Antimicrobial activity (Gram±, Vibrio cholerae) CuAAC with propiolic acid
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-CF₃ 280.64 Antitumor activity (NCI-H522 lung cancer cells, GP = 68.09%) Multi-step synthesis
1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl 170.17 Antiproliferative (LOX IMVI melanoma, GP = 44.78%) CuAAC
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl, 5-formyl 264.24 Ring-chain tautomerism (20% cyclic hemiacetal) Base-catalyzed azide-β-ketoester reaction
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Hydroxyethyl 157.13 Zwitterionic properties; limited bioactivity CuAAC

Estimated based on structural similarity to 1-cyclohexyl analog.
*
GP = Growth Percentage (lower values indicate higher inhibition).

Substituent Effects on Physicochemical Properties

  • Tautomerism : Unlike 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-...), which exhibit ring-chain tautomerism, the methylcyclohexyl analog lacks functional groups that promote such dynamic equilibria .
  • Acidity : Electron-withdrawing substituents (e.g., CF₃, thiazolyl) increase the acidity of the carboxylic group, reducing cell permeability due to ionization at physiological pH .

Biological Activity

1-(1-Methylcyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (C10H15N3O2) is a compound characterized by a triazole ring and a carboxylic acid functional group. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the "click" chemistry approach, which is efficient for creating triazole derivatives. The general synthetic route includes:

  • Formation of the Triazole Ring : Utilizing azides and alkynes under copper-catalyzed conditions.
  • Carboxylation : Introducing the carboxylic acid group through appropriate reagents.

This method allows for high yields and purity of the final product, essential for subsequent biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various triazole derivatives demonstrated that compounds similar to this one showed potent inhibition rates against both bacterial and fungal strains.

CompoundAntibacterial ActivityAntifungal Activity
This compoundHighModerate
Metronidazole derivativeModerateHigh

In vitro studies have shown that this compound can inhibit the growth of several pathogens more effectively than traditional antibiotics like metronidazole .

Anti-inflammatory Properties

In addition to its antimicrobial activity, there are indications that this compound may possess anti-inflammatory effects. Research suggests that similar triazole compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives including this compound and evaluated their antimicrobial activities against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability compared to control groups, highlighting the compound's potential as a lead for new antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of triazole derivatives. Modifications to the triazole ring and substituents were systematically studied to determine their impact on biological activity. It was found that the presence of the methylcyclohexyl group enhanced solubility and bioavailability, leading to improved antibacterial efficacy .

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